1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide is a complex organic compound classified as a carboxamide. Its molecular formula is , with a molecular weight of approximately 436.5 g/mol. The compound features several functional groups, including a chromene moiety, a piperidine ring, and methoxy groups, indicating potential biological activity and utility in research contexts.
The synthesis of 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide can be approached through various methods, commonly involving the reaction of precursor compounds under controlled conditions. One potential synthetic route includes the use of a Mannich reaction, where formaldehyde, an amine (such as piperidine), and a ketone or aldehyde are reacted in an alcohol solvent to yield the desired product. This method enables the formation of the piperidine structure while integrating the chromene and methoxy functionalities .
The molecular structure of 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C25H28N2O5/c1-16-22(31-14-13-27-11-9-18(10-12-27)25(26)29)8-7-20-23(28)21(15-32-24(16)20)17-3-5-19(30-2)6-4-17/h3-8,15,18H,9-14H2,1-2H3,(H2,26,29)
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCC(CC4)C(=O)N
The structural complexity is indicated by its high complexity rating of 694. The arrangement of atoms suggests multiple points for potential interaction with biological targets.
The compound may participate in various chemical reactions typical for carboxamides and phenolic compounds. Key reactions could include:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity or solubility .
The physical and chemical properties of 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide insights into the functional groups present and confirm the identity of the compound. These techniques are essential for characterizing new compounds in research settings .
This compound has potential applications in scientific research due to its unique structural features. Possible areas of application include:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: